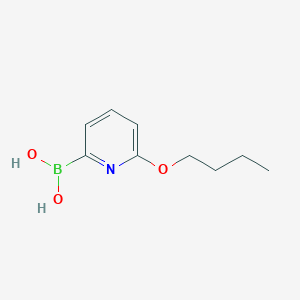

(6-Butoxypyridin-2-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-Butoxypyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C9H14BNO3 It is a derivative of pyridine, featuring a boronic acid functional group attached to the 2-position of the pyridine ring and a butoxy group at the 6-position

Mécanisme D'action

Target of Action

The primary target of (6-Butoxypyridin-2-yl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is relatively stable . More research would be needed to fully outline the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond . This is a crucial step in many synthetic processes, particularly in the creation of complex organic molecules .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a transition metal catalyst and the specific conditions of the SM coupling reaction . The compound is known to be relatively stable and environmentally benign , making it suitable for use in a variety of conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-Butoxypyridin-2-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 6-butoxypyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

(6-Butoxypyridin-2-yl)boronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

(6-Butoxypyridin-2-yl)boronic acid has several applications in scientific research:

Biology: Potential use in the development of boron-containing biomolecules for biological studies.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.

(4-Methoxyphenyl)boronic Acid: Contains a methoxy group on the phenyl ring, similar to the butoxy group in (6-Butoxypyridin-2-yl)boronic acid.

(2-Pyridyl)boronic Acid: Lacks the butoxy group, making it less sterically hindered.

Uniqueness

This compound is unique due to the presence of both the butoxy and boronic acid groups on the pyridine ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and medicinal applications. The butoxy group can influence the electronic properties of the pyridine ring, potentially enhancing the compound’s reactivity and binding affinity in various reactions and biological interactions .

Activité Biologique

(6-Butoxypyridin-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as enzyme inhibitors. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Boronic acids, including this compound, function primarily as Lewis acids. They can form reversible complexes with nucleophilic biological compounds such as enzyme residues and nucleic acids. This interaction is crucial for their role as enzyme inhibitors and in modulating various biological pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| 4T1 (breast cancer) | 0.1969 |

| C2C12 (non-cancer) | 0.2251 |

The compound exhibited a concentration-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Enzyme Inhibition

Boronic acids are known for their ability to inhibit specific enzymes. For instance, they can act as inhibitors of serine proteases and other enzymes involved in cancer progression. The introduction of the boronic acid moiety in biologically active compounds has been shown to enhance their inhibitory activity significantly .

Case Studies

- Inhibition of Tubulin Polymerization : A study synthesized boronic acid derivatives that showed potent inhibition of tubulin polymerization, which is critical for cancer cell division. The derivatives exhibited IC50 values ranging from 0.48 to 2.1 μM against various cancer cell lines, demonstrating the importance of boron-containing compounds in cancer therapy .

- Mechanistic Insights : Research has suggested that this compound may share mechanisms with other boronic acids that target specific pathways involved in tumor growth and metastasis. This includes modulation of the PD-1/PD-L1 signaling pathway, which is crucial for immune evasion in tumors .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains to be fully elucidated; however, boronic acids generally exhibit favorable properties such as stability and low toxicity at therapeutic doses. Studies suggest that modifications to the boronic acid structure can enhance selectivity and reduce off-target effects .

Propriétés

IUPAC Name |

(6-butoxypyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-2-3-7-14-9-6-4-5-8(11-9)10(12)13/h4-6,12-13H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVISGPNIEKICNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)OCCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.